[(3-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine
Description
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methylamine is a pyrazole derivative featuring a bromine atom at position 3, a methyl group at position 1, and a methylaminomethyl substituent at position 5. Its molecular formula is C₇H₁₁BrN₃, with a molecular weight of 217.09 g/mol. The compound’s structure combines halogenated and amine-functionalized groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves alkylation or nucleophilic substitution reactions on pyrazole precursors .
Properties
IUPAC Name |
1-(5-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-8-4-5-3-6(7)9-10(5)2/h3,8H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRHYGZKOTVCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazoles .
Scientific Research Applications
(3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The bromine and methylamine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The table below compares substituents, molecular weights, and key spectral data of (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine with analogous pyrazole derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Spectral Features (¹H-NMR) | Reference |
|---|---|---|---|---|---|
| (3-Bromo-1-methyl-1H-pyrazol-5-yl)methylamine | 3-Br, 1-CH₃, 5-CH₂N(CH₃) | C₇H₁₁BrN₃ | 217.09 | δ ~2.3 (N-CH₃), ~4.1 (CH₂), ~5.7 (pyrazole CH) | |
| 3-(3-Bromophenyl)-1H-pyrazol-5-amine | 3-(3-BrC₆H₄), 5-NH₂ | C₉H₈BrN₃ | 238.09 | δ 5.75 (pyrazole CH), 7.05–7.76 (Ar-H) | |
| N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | 1-Ph, 3-Pyridinyl, 5-NHCH₃ | C₁₅H₁₅N₄ | 251.31 | δ 3.12 (N-CH₃), 6.66 (pyrazole CH), 7.60–8.28 (Ar-H) | |
| 3-(7-Bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine | 3-(Br-benzodioxolyl), 1-CH₃, 5-NH₂ | C₁₁H₁₀BrN₃O₂ | 296.12 | δ 5.39 (NH₂), 7.26 (pyrazole CH) | |
| 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | 1-(3-ClC₆H₄CH₂), 3-CH₃, 5-NH₂ | C₁₁H₁₂ClN₃ | 229.69 | δ 2.17 (CH₃), 5.39 (NH₂), 7.26 (pyrazole CH) |
Key Observations:
- Halogen Position: Bromine at position 3 on the pyrazole ring (target compound) vs. bromine on a phenyl ring (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine) .
- Amine Functionality: The methylaminomethyl group (CH₂N(CH₃)) at position 5 in the target compound contrasts with primary amines (NH₂) in analogs like 3-(7-bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine . This tertiary amine may improve lipid solubility and bioavailability.
Spectral and Physicochemical Properties
- ¹H-NMR: The target compound’s methylaminomethyl group produces distinct signals at δ ~2.3 (N-CH₃) and δ ~4.1 (CH₂), absent in analogs with NH₂ groups (e.g., δ 5.39 for NH₂ in ). Pyrazole CH signals (δ ~5.7) are consistent across derivatives .
- IR Spectroscopy : The NH stretch (3340–3100 cm⁻¹) in primary amines (e.g., ) is replaced by C-N stretches (~1031 cm⁻¹) in the target compound’s tertiary amine .
- Solubility: The methylaminomethyl group enhances water solubility compared to halogenated phenyl analogs (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine ).
Biological Activity
(3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine, a derivative of pyrazole, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pyrazole derivatives that exhibit anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
The synthesis of (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine typically involves several steps, including the bromination of 1-methyl-1H-pyrazole followed by alkylation reactions. The process can be optimized for yield and purity, which is crucial for biological testing.
Key Steps in Synthesis:
- Bromination : Bromination of 1-methyl-1H-pyrazole to produce 3-bromo-1-methyl-1H-pyrazole.
- Alkylation : Reaction with formaldehyde followed by methylamine to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine. The compound has been tested against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| HepG2 | 0.71 | Inhibition of proliferation |
Studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with specific emphasis on their ability to inhibit cyclooxygenase (COX) enzymes. (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine has shown efficacy in reducing inflammation in preclinical models.
Mechanism:
- Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.
Study 1: Antitumor Effects
In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened for their cytotoxic effects on Hep2 and P815 cell lines. Compound (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine exhibited an IC50 value of 17.82 mg/mL against P815 cells, indicating significant cytotoxic potential .
Study 2: Mechanistic Insights
Research published in MDPI highlighted the mechanism through which pyrazole derivatives induce cell death in cancer cells. The study found that (3-bromo-1-methyl-1H-pyrazol-5-yl)methylamine activates apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased survival signals in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
